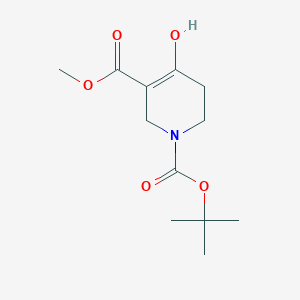![molecular formula C34H63ClN2O6S B12287237 Methyl 7-chloro-6,7,8-trideoxy-2-O-hexadecanoyl-6-[(1-methyl-4-propylprolyl)amino]-1-thiooctopyranoside](/img/structure/B12287237.png)
Methyl 7-chloro-6,7,8-trideoxy-2-O-hexadecanoyl-6-[(1-methyl-4-propylprolyl)amino]-1-thiooctopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clindamycinpalmitat-Hydrochlorid ist ein semisynthetisches Lincosamid-Antibiotikum, das von Lincomycin abgeleitet ist. Es wird in erster Linie zur Behandlung schwerer Infektionen eingesetzt, die durch empfindliche anaerobe Bakterien und bestimmte grampositive Bakterien verursacht werden. Diese Verbindung ist besonders wirksam gegen Infektionen der Atemwege, der Haut, des Weichteilgewebes und der Knochen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Herstellung von Clindamycinpalmitat-Hydrochlorid erfolgt in mehreren Schritten:
Auflösung: Clindamycinpalmitat wird in einem geeigneten Lösungsmittel gelöst und erhitzt.
Filtration: Die Lösung wird abgekühlt und feste Verunreinigungen werden durch Saugfiltration entfernt.
Säulenchromatographie: Das Filtrat wird mit einem geeigneten Eluenten einer Säulenchromatographie unterzogen.
Um kristallisation: Der Eluenten, der Clindamycinpalmitat enthält, wird bei Temperaturen unter 70 °C mit verdünnter Salzsäure behandelt, um den pH-Wert anzupassen.
Industrielle Produktionsmethoden
Die industrielle Produktion von Clindamycinpalmitat-Hydrochlorid erfolgt in ähnlichen Schritten, jedoch in größerem Umfang. Der Prozess gewährleistet eine hohe Reinheit und Qualität des Endprodukts, das für die medizinische Verwendung geeignet ist .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Clindamycinpalmitat-Hydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen:
Hydrolyse: In vivo wird Clindamycinpalmitat-Hydrochlorid schnell zu Clindamycin hydrolysiert, das die aktive Form ist.
Oxidation: Clindamycin kann oxidiert werden, um Clindamycin-Sulfoxid zu bilden.
N-Demethylierung: Diese Reaktion erzeugt N-Desmethylclindamycin.
Häufige Reagenzien und Bedingungen
Hydrolyse: Enzymatische Hydrolyse im Körper.
Oxidation: Katalysiert durch Cytochrom-P450-Enzyme, hauptsächlich CYP3A4 und CYP3A5.
N-Demethylierung: Auch vermittelt durch Cytochrom-P450-Enzyme.
Hauptprodukte
Clindamycin: Die aktive Form nach der Hydrolyse.
Clindamycin-Sulfoxid: Ein oxidativer Metabolit.
N-Desmethylclindamycin: Ein demethylierter Metabolit.
Wissenschaftliche Forschungsanwendungen
Clindamycinpalmitat-Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Clindamycinpalmitat-Hydrochlorid entfaltet seine Wirkung durch Hemmung der bakteriellen Proteinsynthese. Es bindet an die 23S-RNA der 50S-Untereinheit des bakteriellen Ribosoms und behindert sowohl die Zusammenlagerung des Ribosoms als auch den Translationsprozess. Diese Hemmung verhindert, dass die Bakterien wichtige Proteine synthetisieren, was zu ihrem Absterben führt .
Wirkmechanismus
Clindamycin palmitate hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S RNA of the 50S subunit of the bacterial ribosome, impeding both the assembly of the ribosome and the translation process. This inhibition prevents the bacteria from synthesizing essential proteins, leading to their death .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Clindamycin-Hydrochlorid: Wird zur oralen Verabreichung in Kapseln verwendet.
Clindamycin-Phosphat: Intramuskulär oder intravenös verabreicht.
Einzigartigkeit
Clindamycinpalmitat-Hydrochlorid ist aufgrund seiner spezifischen Formulierung für die orale Lösung einzigartig, wodurch es besonders gut für die pädiatrische Anwendung geeignet ist. Im Gegensatz zu Clindamycin-Phosphat, das für Injektionen verwendet wird, ist Clindamycinpalmitat-Hydrochlorid für die orale Verabreichung konzipiert und bietet den Patienten eine komfortablere Option .
Eigenschaften
IUPAC Name |
[6-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H63ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSKUZDIHNKWLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H63ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860344 |
Source


|
| Record name | Methyl 7-chloro-6,7,8-trideoxy-2-O-hexadecanoyl-6-[(1-methyl-4-propylprolyl)amino]-1-thiooctopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60860344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
663.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
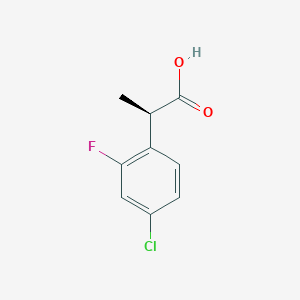
![(3-hydroxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl) pentanoate](/img/structure/B12287166.png)

![9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12287181.png)
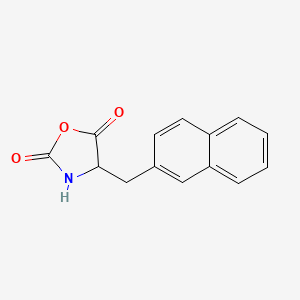

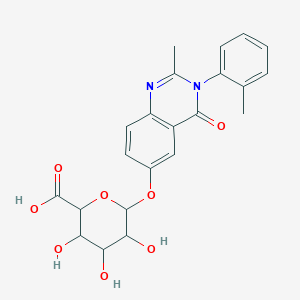
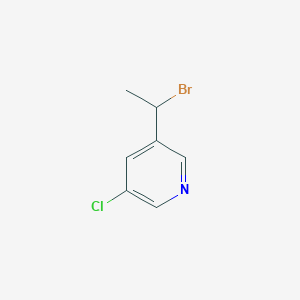
![4-(2-Ethylhexyl)-N-[4-(2-ethylhexyl)phenyl]aniline](/img/structure/B12287210.png)

![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] octadecanoate](/img/structure/B12287220.png)
![(R)-N-Boc-1-[(S)-oxiran-2-ylmethoxy]-2-propanamine](/img/structure/B12287222.png)
![benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate](/img/structure/B12287225.png)
